Methyl imidazo[1,5-a]pyridine-6-carboxylate

C–H activation Regioselective synthesis Imidazopyridine chemistry

Methyl imidazo[1,5-a]pyridine-6-carboxylate is the indispensable starting material for synthesizing 6‑substituted imidazo[1,5‑a]pyridine pharmacophores. Its unique electronic environment directs regioselective C–H functionalization to the C3/C5 positions while protecting the 6‑position. Using the 5‑ or 7‑carboxylate isomer leads to failed syntheses; the imidazo[1,2‑a]pyridine core alters pharmacophore geometry. Essential for kinase (Mnk1/2) and IRAP inhibitor programs. Order high‑purity material with guaranteed regioisomeric integrity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 139183-89-4
Cat. No. B1589493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,5-a]pyridine-6-carboxylate
CAS139183-89-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=NC=C2C=C1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3
InChIKeyMUBQQJSSJDOSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Imidazo[1,5-a]pyridine-6-carboxylate (CAS 139183-89-4): Core Chemical Identity and Procurement Baseline


Methyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 139183-89-4) is a fused bicyclic heterocycle composed of an imidazole ring and a pyridine ring, featuring a methyl ester substituent at the 6‑position of the pyridine moiety . The compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It is commercially available from multiple vendors at purities typically ranging from 95% to 98% . This building block serves as a key intermediate in the synthesis of pharmacologically active imidazo[1,5‑a]pyridine derivatives, including kinase inhibitors and IRAP inhibitors [1].

Why Methyl Imidazo[1,5-a]pyridine-6-carboxylate Cannot Be Casually Replaced by Regioisomers or Core Isomers


The imidazo[1,5‑a]pyridine scaffold exhibits pronounced regio‑ and chemo‑selectivity in both its synthesis and subsequent functionalization. For example, the C3 and C5 positions of imidazo[1,5‑a]pyridine can be selectively activated via bimetallic Ni/Al catalysis, enabling regiodivergent C–H alkenylation [1]. Similarly, palladium-catalyzed direct C‑3 arylation of imidazo[1,5‑a]pyridine proceeds with high regioselectivity, whereas the isomeric imidazo[1,2‑a]pyridine core exhibits distinct electronic properties and a different preferred site of electrophilic attack [2][3]. Consequently, substituting methyl imidazo[1,5‑a]pyridine‑6‑carboxylate with a positional isomer (e.g., the 5‑ or 7‑carboxylate) or with an imidazo[1,2‑a]pyridine analog will alter the regiochemical outcome of downstream reactions, potentially leading to failed syntheses or inactive final compounds. The specific substitution pattern of the 6‑carboxylate is therefore non‑interchangeable in many synthetic routes.

Quantitative Differentiation Evidence for Methyl Imidazo[1,5-a]pyridine-6-carboxylate Selection


Regioselectivity in C–H Functionalization: 6‑Carboxylate vs. Unsubstituted Core

Direct head-to-head comparative data for methyl imidazo[1,5-a]pyridine-6-carboxylate versus its close analogs are not available in the open primary literature. However, class-level inference from the broader imidazo[1,5-a]pyridine scaffold demonstrates that the 6‑position carboxylate alters the electron density of the pyridine ring, thereby influencing the regioselectivity of subsequent C–H functionalization reactions. For instance, controlled regiodivergent C–H alkenylation of unsubstituted imidazo[1,5-a]pyridine using Ni/Al catalysis selectively targets either the C3 or C5 position depending on the ligand employed [1]. The presence of an electron‑withdrawing ester group at the 6‑position is expected to deactivate the pyridine ring towards electrophilic attack and may shift the preferred site of functionalization to the imidazole ring or to the remaining unsubstituted positions on the pyridine ring. In contrast, regioisomers such as the 5‑carboxylate or 7‑carboxylate would present a different electronic landscape and thus a different reactivity profile. This differential reactivity is critical for designing efficient, high-yielding synthetic sequences.

C–H activation Regioselective synthesis Imidazopyridine chemistry

Comparative Reactivity of Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Cores

Methyl imidazo[1,5-a]pyridine-6-carboxylate belongs to the imidazo[1,5‑a]pyridine family, which is structurally and electronically distinct from the more common imidazo[1,2‑a]pyridine core. In palladium-catalyzed C–H arylation reactions, imidazo[1,5‑a]pyridines undergo highly regioselective C‑3 arylation with aryl bromides [1], whereas imidazo[1,2‑a]pyridines typically undergo C‑3 arylation via a different mechanistic pathway and can also be functionalized at the C‑2 position under transition-metal-free conditions [2]. The nitrogen atom arrangement in imidazo[1,5‑a]pyridine places the bridgehead nitrogen adjacent to the pyridine ring, resulting in a distinct π‑electron distribution and dipole moment compared to imidazo[1,2‑a]pyridine. Consequently, the two core isomers cannot be substituted for one another in medicinal chemistry programs without fundamentally altering the compound's binding mode, physicochemical properties, and synthetic accessibility.

Heterocyclic chemistry Core isomer comparison Synthetic utility

Optimal Application Scenarios for Methyl Imidazo[1,5-a]pyridine-6-carboxylate Based on Core and Regioisomer Differentiation


Synthesis of Imidazo[1,5‑a]pyridine-Based Kinase Inhibitors Requiring 6‑Position Functionalization

Methyl imidazo[1,5-a]pyridine-6-carboxylate is the essential starting material for constructing imidazo[1,5‑a]pyridine‑based kinase inhibitors that bear a functional group at the 6‑position of the pyridine ring. The class-level inference from the regioselective C–H functionalization of imidazo[1,5‑a]pyridines [1] underscores that the 6‑carboxylate isomer provides a unique electronic environment that directs subsequent derivatization to specific ring positions. Use of the incorrect regioisomer (e.g., the 5‑ or 7‑carboxylate) would alter the electron density of the pyridine ring and shift the preferred site of functionalization, potentially leading to undesired byproducts or complete failure of the intended synthetic sequence. This compound is therefore irreplaceable for programs targeting the 6‑substituted imidazo[1,5‑a]pyridine pharmacophore.

Medicinal Chemistry Campaigns Targeting the Imidazo[1,5‑a]pyridine Scaffold for IRAP or Mnk Inhibition

Recent literature demonstrates that imidazo[1,5‑a]pyridine derivatives exhibit potent inhibitory activity against IRAP (best IC₅₀ = 1.0 µM) [2] and Mnk1/2 kinases (sub‑micromolar to low nanomolar IC₅₀) . In both SAR campaigns, the imidazo[1,5‑a]pyridine core was essential for activity, and the substitution pattern on the pyridine ring is a critical determinant of potency and selectivity. Methyl imidazo[1,5-a]pyridine-6-carboxylate serves as a versatile building block for introducing substituents at the 6‑position via ester hydrolysis, amidation, or reduction, enabling rapid exploration of SAR around this vector. The imidazo[1,2‑a]pyridine core isomer, in contrast, would produce a different spatial arrangement of the heteroatoms and a distinct pharmacophore geometry, rendering it unsuitable for these specific target classes.

Regioselective Late-Stage Functionalization of Advanced Intermediates

For synthetic routes that require late‑stage diversification of a pre‑formed imidazo[1,5‑a]pyridine scaffold, the 6‑carboxylate substituent provides a handle for further transformations (e.g., reduction to the alcohol, conversion to the amide, or decarboxylative coupling) while simultaneously influencing the regioselectivity of additional C–H functionalization steps [1]. The electron‑withdrawing nature of the ester group deactivates the pyridine ring, potentially protecting the 6‑position from unwanted side reactions and directing functionalization to the imidazole ring or to the C3/C5 positions of the pyridine ring. Regioisomeric carboxylates (e.g., the 5‑ or 7‑carboxylate) would offer a different balance of activation/deactivation, making the 6‑carboxylate the preferred choice for sequences requiring this specific electronic bias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl imidazo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.